1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C20H23N5O and its molecular weight is 349.438. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

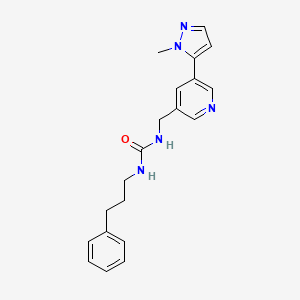

1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea, also known as a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by a complex structure that includes a pyrazole ring, a pyridine moiety, and a phenylpropyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.

- Urea Functional Group : Contributes to the compound's biological activity.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives possess antimicrobial properties against a range of pathogens. In particular, derivatives similar to this compound have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Enzyme Inhibition

The compound has also been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammation. The inhibition potency of related compounds has been reported with IC50 values ranging from 0.8 nM to 27.5 nM, indicating strong potential for therapeutic applications in inflammatory diseases .

Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer effects on human breast cancer cells. The study found that one derivative exhibited an IC50 value of 15 µM, significantly reducing cell viability compared to controls. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity was conducted using various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that one derivative had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Research Findings Summary Table

科学研究应用

Anticancer Activity

One of the most promising applications of 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea is its anticancer potential. In vitro studies have shown that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines, including melanoma, renal, and breast cancer cells. For example, derivatives of phenylurea have been tested against the National Cancer Institute's 60 human cancer cell lines, revealing that certain derivatives can induce lethal effects on specific cancer types at low concentrations .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, related compounds have been identified as potent inhibitors of glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various signaling pathways related to cancer and neurodegenerative diseases . The structural features of this compound may contribute to its binding affinity to these targets.

Case Study 1: Antiproliferative Screening

In a study published in 2018, a series of urea derivatives were synthesized and tested for their antiproliferative activity against NCI's 60 human cancer cell lines. Compounds similar to this compound demonstrated broad-spectrum activity, with some derivatives achieving over 70% inhibition at micromolar concentrations . The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance efficacy.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions of this compound with target proteins. These studies suggest that the unique arrangement of functional groups allows for favorable interactions within the active sites of target enzymes, enhancing its potential as a therapeutic agent . The computational models indicate strong hydrogen bonding interactions between the urea moiety and key residues in the enzyme's active site.

化学反应分析

Hydrolysis Reactions

The urea moiety (-NH-CO-NH-) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 3-phenylpropylamine and 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methylamine derivatives via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic Hydrolysis : Produces analogous carbamic acid intermediates that decompose into CO₂ and amines.

Table 1: Hydrolysis Conditions and Products

| Conditions | Reagents | Products |

|---|---|---|

| 1M HCl, reflux, 6h | HCl/H₂O | 3-Phenylpropylamine + Pyrazole-pyridine methylamine |

| 0.5M NaOH, 80°C, 4h | NaOH/H₂O | Ammonia + CO₂ + Corresponding amines |

Oxidation Reactions

The pyridine and pyrazole rings resist oxidation, while the benzylic C-H bonds in the 3-phenylpropyl group are susceptible:

-

Benzylic Oxidation : Using KMnO₄ in acidic media converts the propyl chain to a carboxylic acid via radical intermediates.

-

Pyrazole Oxidation : Requires strong oxidizers like m-CPBA, yielding pyrazole N-oxide derivatives under controlled conditions .

Table 2: Oxidation Pathways

| Target Site | Reagents/Conditions | Product |

|---|---|---|

| 3-Phenylpropyl | KMnO₄, H₂SO₄, 60°C, 3h | 3-Phenylpropanoic acid |

| Pyrazole ring | m-CPBA, DCM, RT, 12h | 1-Methyl-1H-pyrazol-5-yl N-oxide derivative |

Nucleophilic Substitution

The pyridine ring undergoes electrophilic substitution at the para-position to nitrogen:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position of pyridine .

-

Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs at the same position.

Key Mechanistic Insight :

The electron-deficient pyridine ring directs incoming electrophiles to the most activated positions, while steric hindrance from the pyrazole group limits substitution at adjacent sites .

Reduction Reactions

Selective reduction of functional groups is achievable:

-

Urea Reduction : LiAlH₄ reduces the urea carbonyl to a methylene group (-CH₂-), forming a bis-amine derivative.

-

Pyridine Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine under high pressure.

Table 3: Reduction Outcomes

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, reflux, 8h | Bis-amine derivative |

| H₂ (5 atm), Pd/C | EtOH, 100°C, 12h | Piperidine-substituted analog |

Complexation with Metal Ions

The pyridine nitrogen and urea carbonyl act as ligand sites:

-

Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures.

-

Applications : Metal complexes exhibit enhanced solubility and potential catalytic activity in cross-coupling reactions.

Thermal Decomposition

At temperatures >200°C, the compound degrades via:

-

Urea Cleavage : Releases isocyanates and amines.

-

Ring Fragmentation : Pyrazole and pyridine rings decompose into smaller aromatic fragments.

Photochemical Reactions

UV irradiation in methanol induces:

-

C-N Bond Cleavage : Generates radical intermediates that recombine to form dimeric species.

-

Solvent-Dependent Pathways : Polar solvents stabilize charge-separated intermediates, altering product distributions.

Functional Group Interconversion

-

Amide Formation : Reacts with acyl chlorides (e.g., AcCl) to replace urea hydrogens with acetyl groups.

-

Schiff Base Synthesis : Condenses with aldehydes (e.g., benzaldehyde) under dehydrating conditions.

属性

IUPAC Name |

1-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(3-phenylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-25-19(9-11-24-25)18-12-17(13-21-15-18)14-23-20(26)22-10-5-8-16-6-3-2-4-7-16/h2-4,6-7,9,11-13,15H,5,8,10,14H2,1H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDKXRNIDYOTHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。